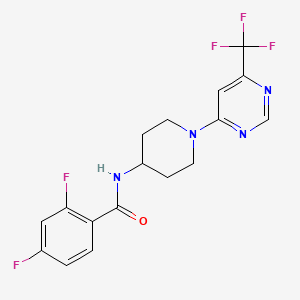

![molecular formula C21H20FN3O6 B2364800 N1-((3-(Benzo[d][1,3]dioxol-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-Fluorbenzyl)oxalamid CAS No. 874805-49-9](/img/structure/B2364800.png)

N1-((3-(Benzo[d][1,3]dioxol-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-Fluorbenzyl)oxalamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide is a useful research compound. Its molecular formula is C21H20FN3O6 and its molecular weight is 429.404. The purity is usually 95%.

BenchChem offers high-quality N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese und Charakterisierung

Die Synthese der Verbindung beinhaltet eine einfache Kondensationsmethode unter Verwendung von Benzo[d][1,3]dioxolcarbaldehyd, Benzolsulfonylhydrazin (BSH) und 4-Methyl-benzolsulfonylhydrazin (4-MBSH). Die resultierenden edlen Liganden, insbesondere (E)-N′-(Benzo[d]dioxol-5-ylmethylen)-4-methyl-benzolsulfonohydrazid (BDMMBSH), wurden in Aceton, EtOAc und EtOH kristallisiert. Verschiedene spektroskopische Verfahren, einschließlich 1H-NMR, 13C-NMR, FTIR und UV-Vis-Spektroskopie, bestätigten ihre Strukturen. Zusätzlich lieferte die Einkristall-Röntgenbeugungsanalyse Einblicke in ihre Kristallstrukturen .

Nachweis von karzinogenem Blei (Pb2+)

BDMMBSH-Derivate dienen als effektive Sensoren für den Nachweis des karzinogenen Schwermetallions Blei (Pb2+). Eine dünne Schicht von BDMMBSH, die auf einer Glaskohlenstoffelektrode (GCE) mit der leitfähigen Polymermatrix Nafion (NF) abgeschieden wird, bildet einen empfindlichen und selektiven Pb2+-Sensor. Der Sensor weist eine bemerkenswerte Empfindlichkeit (2220,0 pA μM−1 cm−2), eine niedrige Quantifizierungsgrenze (LOQ) von 320,0 mM und eine niedrige Nachweisgrenze (LOD) von 96,0 pM auf. Dieser elektrochemische Ansatz validiert das Potenzial der Verbindung für Anwendungen in der Umweltüberwachung und im Gesundheitsschutz .

Antitumoreigenschaften

Obwohl spezifische Studien zu dieser Verbindung begrenzt sind, deuten ihre strukturellen Merkmale auf eine mögliche Antitumoraktivität hin. Das Vorhandensein von Benzo[d][1,3]dioxol-Einheiten wurde mit biologischen Effekten in Verbindung gebracht, darunter Antitumor- und antimikrobielle Eigenschaften. Weitere Untersuchungen sind erforderlich, um die Wirksamkeit gegen bestimmte Krebszelllinien wie Prostata (LNCaP), Pankreas (MIA PaCa-2) und akute lymphoblastische Leukämie (CCRF-CEM) Zellen zu untersuchen .

Organoselenchemie

In Anbetracht der Selen-haltigen Struktur der Verbindung könnte sie auch zur Organoselenchemie beitragen. Die Untersuchung ihrer Reaktivität und Interaktionen mit biologischen Zielmolekülen könnte weitere Anwendungen aufdecken .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines, have been synthesized and studied . These compounds are known to interact with various cellular targets, but the specific targets of the compound remain to be identified.

Mode of Action

It is known that similar compounds interact with their targets to induce changes in cellular processes

Biochemical Pathways

The compound may affect various biochemical pathways, given its structural similarity to other benzylisoquinoline alkaloids

Result of Action

Similar compounds have been shown to exhibit anticancer activity against various cancer cell lines . The compound may cause cell cycle arrest and induce apoptosis in cancer cells

Eigenschaften

IUPAC Name |

N-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O6/c22-15-4-1-13(2-5-15)10-23-19(26)20(27)24-11-18-25(7-8-29-18)21(28)14-3-6-16-17(9-14)31-12-30-16/h1-6,9,18H,7-8,10-12H2,(H,23,26)(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFZBDAPWNSCDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1C(=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C(=O)NCC4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2364717.png)

![1-(2-methoxyphenyl)-5-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2364719.png)

![(E)-1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one oxalate](/img/structure/B2364720.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,6-difluorophenyl)-5-methyl-1,2,4-triazol-3-one](/img/structure/B2364721.png)

![ethyl 2-[(2Z)-2-[(2,4-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2364723.png)

![(E)-{[6-(4-cyanophenoxy)pyridin-3-yl]methylidene}amino 3-(trifluoromethyl)benzoate](/img/structure/B2364728.png)

![Ethyl 5-(4-bromobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2364735.png)

![N-(4-ethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2364737.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2364740.png)